Steric and Electronic Differentiation via 3,4-Dimethoxy Substitution vs. Unsubstituted 2-Phenylmorpholine
The presence of two methoxy groups on the phenyl ring of 2-(3,4-dimethoxyphenyl)morpholine introduces significant electronic and steric differences compared to the unsubstituted parent compound, 2-phenylmorpholine. While 2-phenylmorpholine itself is a known norepinephrine-dopamine releasing agent (NDRA) with potent psychostimulant properties [1], the 3,4-dimethoxy substitution pattern is predicted to alter both its lipophilicity (XLogP3 of 0.9 [2] vs. 1.4 for 2-phenylmorpholine) and its hydrogen bonding capacity. These physicochemical shifts are expected to modify the compound's ability to cross biological membranes and interact with monoamine transporters, potentially reducing the direct psychostimulant activity and reorienting its pharmacological profile towards other central nervous system or peripheral targets [3].
| Evidence Dimension | Physicochemical Properties and Predicted Pharmacological Profile |
|---|---|
| Target Compound Data | XLogP3 = 0.9; Hydrogen Bond Acceptor Count = 4; Topological Polar Surface Area = 39.7 Ų |
| Comparator Or Baseline | 2-Phenylmorpholine: XLogP3 ≈ 1.4; Hydrogen Bond Acceptor Count = 2; Topological Polar Surface Area = 21.3 Ų |
| Quantified Difference | Δ XLogP3 = -0.5; Δ H-Bond Acceptors = +2; Δ TPSA = +18.4 Ų |
| Conditions | In silico predicted values based on chemical structure (PubChem, XLogP3 3.0) |
Why This Matters
This data suggests that 2-(3,4-dimethoxyphenyl)morpholine is significantly more polar and possesses a different hydrogen-bonding pharmacophore, which will directly influence its solubility, permeability, and target binding profile, making it unsuitable as a direct substitute for 2-phenylmorpholine in NDRA-focused research.
- [1] Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14425826, 2-(3,4-Dimethoxyphenyl)morpholine. Retrieved April 16, 2025. View Source
- [3] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230829, 2-Phenylmorpholine. Retrieved April 16, 2025. View Source
